molecular formula C17H16O4 B1607630 Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate CAS No. 85604-75-7

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate

Cat. No. B1607630
CAS RN: 85604-75-7
M. Wt: 284.31 g/mol
InChI Key: AEIZQJLRPXGVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate” is a chemical compound with the molecular formula C17H16O4 . It falls under various categories such as Aromatic Heterocycles, Esters, Aromatic Cyclic Structures, Acetophenones, Ketones, and Phenols . The compound has a molecular weight of 284.311 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate” can be represented by the SMILES notation: COC(=O)C1=CC=CC=C1C(=O)C1=CC©=C(O)C©=C1 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate has been studied for its antimicrobial and molluscicidal activities. For instance, a study on Piper aduncum leaves identified prenylated benzoic acid derivatives, including methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate, which displayed significant antibacterial activities and were also effective as molluscicides (Orjala et al., 1993).

Synthesis and Characterization

In the field of synthetic chemistry, methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate has been synthesized and characterized for various purposes. For example, studies have explored its synthesis for the creation of new chemical entities, investigating properties like molecular structure and behavior in different conditions. One such study focused on synthesizing methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a derivative with potential applications in polymer chemistry (Zhang Qinglon, 2014).

Molecular Biology and Nucleic Acid Research

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate has been utilized in molecular biology, particularly in the synthesis of protected ribonucleosides for RNA and DNA-RNA mixture studies. This application is crucial for understanding genetic material and its manipulation (Kempe et al., 1982).

Cosmetics and Preservatives

In cosmetics, this compound has been identified in the context of preserving agents. Its role in formulations, particularly in the development of ultra-performance liquid chromatography methods for preservative determination, highlights its relevance in the cosmetic industry (Wu et al., 2008).

Photoluminescent Properties

Research has also delved into the photoluminescent properties of methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate derivatives. These studies are important for understanding the luminescence behavior of these compounds, which can be useful in materials science and optoelectronics (Kim et al., 2021).

Safety and Hazards

“Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required and avoid contact with skin and eyes .

properties

IUPAC Name

methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-10-8-12(9-11(2)15(10)18)16(19)13-6-4-5-7-14(13)17(20)21-3/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIZQJLRPXGVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379237
Record name methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate

CAS RN

85604-75-7
Record name methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.